2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 5,6-dimethyl substitution, a 2,4-dioxo moiety, a 3-(2-phenylethyl) side chain, and an N-(4-fluorophenyl)acetamide group. Thienopyrimidines are heterocyclic systems of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The 4-fluorophenylacetamide group enhances bioavailability and target specificity, as fluorine atoms often improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c1-15-16(2)32-23-21(15)22(30)27(13-12-17-6-4-3-5-7-17)24(31)28(23)14-20(29)26-19-10-8-18(25)9-11-19/h3-11H,12-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVWXHRYAJDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The structure consists of a thienopyrimidine core with various substituents that may influence its pharmacological properties.
- Molecular Formula : C22H23N5O3S
- Molecular Weight : 437.5 g/mol
- IUPAC Name : 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
- InChI Key : DOXKBDNUYZZNRJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cancer proliferation and other diseases. Key areas of research include:
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines through mechanisms such as:
- MEK/ERK Pathway Inhibition : Similar compounds have been documented to inhibit MEK1/2 kinases, leading to reduced cell proliferation in leukemia models. For instance, compounds like AZD6244 have demonstrated growth inhibition at low concentrations (GI50 values around 0.3 µM) in specific leukemia cell lines .
The exact mechanism by which this compound exerts its biological effects requires further elucidation. However, potential mechanisms include:
- Enzyme Inhibition : Compounds within this class may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells has been observed with similar thienopyrimidine derivatives.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives:
Study 1: Antiproliferative Effects
A study evaluating the antiproliferative effects of thienopyrimidine derivatives on various cancer cell lines reported that certain compounds led to significant reductions in cell viability. The findings suggested that these compounds could serve as potential leads for developing new anticancer therapies.
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| MV4-11 | 0.3 | 50 |
| MOLM13 | 1.2 | 40 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds inhibit cancer cell growth. Western blot analyses revealed downregulation of phospho-ERK1/2 and p-p70S6K levels following treatment with thienopyrimidine derivatives, indicating effective pathway inhibition.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative A | Breast Cancer | Inhibition of EGFR signaling | |
| Thienopyrimidine Derivative B | Lung Cancer | Induction of apoptosis via p53 pathway |
The compound may exhibit similar mechanisms due to its structural analogies with known active compounds.
Antiviral Properties
Thienopyrimidine derivatives have also been investigated for their antiviral activities. Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors. The potential application of the compound in antiviral therapy remains an area for further exploration.
Neuropharmacological Applications
Recent studies have suggested that thienopyrimidine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
| Application | Disorder Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative C | Depression | Serotonin reuptake inhibition | |
| Thienopyrimidine Derivative D | Anxiety Disorders | GABAergic modulation |
Case Studies
-
Case Study on Anticancer Activity
- Objective: To evaluate the efficacy of a thienopyrimidine derivative in inhibiting breast cancer cell lines.
- Methodology: In vitro assays were conducted using MCF-7 cell lines treated with varying concentrations of the compound.
- Findings: The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics.
-
Case Study on Neuropharmacological Effects
- Objective: To assess the impact of a thienopyrimidine derivative on anxiety-like behavior in rodent models.
- Methodology: Behavioral tests (e.g., elevated plus maze) were employed after administering the compound.
- Findings: Significant reductions in anxiety-like behaviors were observed, suggesting potential for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s core structure aligns with other pyrimidine derivatives but differs in substituent patterns:
- Substituents on the Pyrimidine Ring :
- 5,6-Dimethyl groups : These may enhance steric hindrance and modulate electronic effects compared to unsubstituted analogs (e.g., ’s compound lacks methyl groups on the pyrimidine ring) .
- 2,4-Dioxo motif : Common in kinase inhibitors (e.g., ’s compound uses a trioxo system for hydrogen bonding with ATP-binding pockets) .
- Side Chains: 3-(2-Phenylethyl) group: Increases lipophilicity compared to smaller alkyl or fluorobenzyl groups (e.g., ’s compound uses a 2-fluorobenzyl substituent) . N-(4-Fluorophenyl)acetamide: Contrasts with ’s 4-phenoxyphenyl and ’s 2-(trifluoromethyl)phenyl groups, which differ in electronic and steric profiles .
Tabulated Comparison of Key Compounds
Preparation Methods
Regioselectivity in Cyclocondensation
The orientation of substituents during cyclocondensation is critical. Slavinski et al. noted that electron-withdrawing groups on the thiophene ring can direct cyclization to specific positions. For A1 , the methyl groups at positions 4 and 5 ensure that cyclization occurs exclusively at the 2- and 3-positions of the thiophene, avoiding regioisomeric byproducts.
Purification Techniques
Column chromatography using silica gel (ethyl acetate/hexane, 3:7) is typically employed to isolate C1 and E1 . Recrystallization from ethanol or methanol improves purity, particularly for the final acetamide derivative.
Comparative Analysis of Synthetic Routes
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of structurally similar thienopyrimidinone-acetamide derivatives often involves multi-step reactions. For example, fluorinated pyrimidine intermediates can be synthesized via nucleophilic aromatic substitution (e.g., replacing fluorine with an acetamide group under mild conditions in polar aprotic solvents like NMP at 120°C for 16 hours) . Yield optimization may require adjusting stoichiometry, solvent choice, or reaction time. Column chromatography (e.g., silica gel with CHCl/MeOH gradients) is commonly used for purification . For this compound, introducing the 2-phenylethyl group early in the synthesis could reduce steric hindrance during subsequent steps.
Q. Q2. How can the crystal structure and molecular conformation of this compound be reliably characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related compounds, crystals are grown via slow evaporation of solvent mixtures (e.g., DMSO/water) . Key parameters to analyze include dihedral angles between the thienopyrimidine core and the fluorophenylacetamide side chain, as well as hydrogen-bonding interactions (e.g., N–H···O motifs). Pair SC-XRD with density functional theory (DFT) calculations to validate intramolecular interactions and conformational stability .
Q. Q3. What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid to quantify purity (>95% as per industry standards) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under nitrogen.
- NMR Spectroscopy : Monitor degradation via H and C NMR in deuterated DMSO, focusing on shifts in the dioxo-thienopyrimidine region (~δ 160-170 ppm for carbonyl groups) .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to dock the compound into protein active sites (e.g., EGFR or COX-2). Parameterize the fluorophenyl group’s electron-withdrawing effects and the thienopyrimidine core’s planar geometry .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- QSAR Studies : Corrogate substituent effects (e.g., dimethyl vs. methyl groups) on bioactivity using Hammett constants or logP values .
Q. Q5. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across assays?
Methodological Answer:
- Dose-Response Curves : Repeat assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity) and validate with orthogonal methods (e.g., caspase-3 activation for apoptosis) .
- Solubility Adjustments : Address false negatives by optimizing DMSO concentrations (<1% v/v) or using solubilizing agents (e.g., cyclodextrins) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
Q. Q6. What strategies are effective for modifying the compound’s scaffold to enhance metabolic stability?
Methodological Answer:
- Isosteric Replacement : Replace the labile acetamide group with a sulfonamide or urea moiety to resist hydrolysis .
- Deuterium Labeling : Substitute hydrogen atoms at metabolically vulnerable positions (e.g., benzylic sites in the phenylethyl group) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., the dioxo-thienopyrimidine) with ester or phosphonate promoieties for improved bioavailability .
Notes on Evidence-Based Rigor
- Structural analogs from inform synthesis and characterization protocols.
- Computational methodologies in are adapted from kinase inhibitor studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
